4-(2-Aminobenzoyl)-2-piperazinone
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Overview
Description
4-(2-Aminobenzoyl)-2-piperazinone is a heterocyclic compound that features a piperazinone ring substituted with an aminobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminobenzoyl)-2-piperazinone typically involves the reaction of 2-aminobenzoic acid derivatives with piperazine. One common method includes the use of N-(2-aminobenzoyl)benzotriazole as a precursor, which reacts with piperazine to form the desired compound . The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminobenzoyl)-2-piperazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
4-(2-Aminobenzoyl)-2-piperazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminobenzoyl)-2-piperazinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminobenzoyl)-N-methylhydrazones: These compounds share a similar aminobenzoyl group but differ in their overall structure.
2-amino benzoic acid derivatives: These compounds have a similar core structure but may have different substituents.
Uniqueness
4-(2-Aminobenzoyl)-2-piperazinone is unique due to its piperazinone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-aminobenzoyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-9-4-2-1-3-8(9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7,12H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNGCFPKOPOOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366701 |
Source
|
Record name | 4-(2-aminobenzoyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671794-74-4 |
Source
|
Record name | 4-(2-aminobenzoyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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